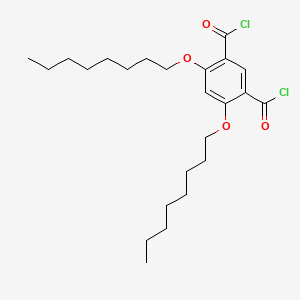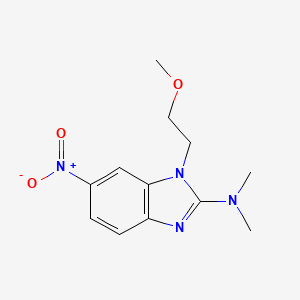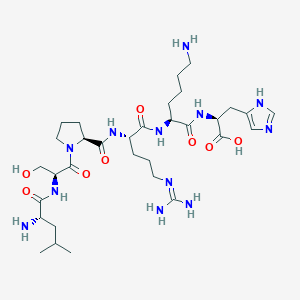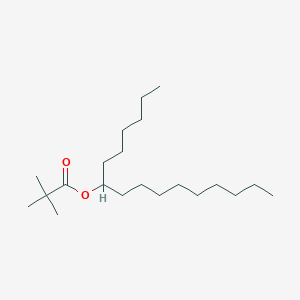
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is a complex organic compound with the molecular formula C10H2N6 It is characterized by the presence of an isocyanide group and four cyano groups attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing nitrile groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyanide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog without the nitrile and isocyanide groups.
Tetracyanoethylene: Contains multiple nitrile groups but lacks the cyclopentadiene ring.
Isocyanocyclopentadiene: Similar structure but with fewer nitrile groups.
Uniqueness
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of an isocyanide group and four nitrile groups on a cyclopentadiene ring
Propriétés
Numéro CAS |
824966-90-7 |
|---|---|
Formule moléculaire |
C10HN5 |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
5-isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10HN5/c1-15-10-8(4-13)6(2-11)7(3-12)9(10)5-14/h10H |
Clé InChI |
CWZRXDNMBWECIN-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1C(=C(C(=C1C#N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)

![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)


![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)


![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)

![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
